molecular formula C7H3ClF5NO2S B1436257 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine CAS No. 1823183-18-1

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1436257
CAS No.: 1823183-18-1
M. Wt: 295.61 g/mol
InChI Key: JTSPGLFAXMEQDM-UHFFFAOYSA-N
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Description

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, difluoromethylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by sulfonylation and trifluoromethylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the difluoromethylsulfonyl group, making it less reactive in certain chemical reactions.

    3-Chloro-2-(methylsulfonyl)-5-(trifluoromethyl)pyridine: Similar structure but with a methylsulfonyl group instead of difluoromethylsulfonyl, affecting its chemical properties and reactivity.

Uniqueness

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethylsulfonyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

3-chloro-2-(difluoromethylsulfonyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO2S/c8-4-1-3(7(11,12)13)2-14-5(4)17(15,16)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPGLFAXMEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine

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